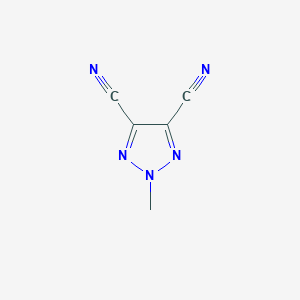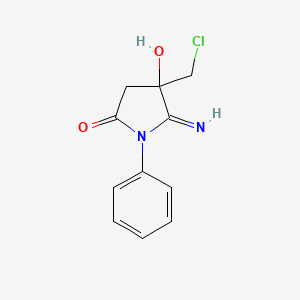
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile is a heterocyclic compound with the molecular formula C5H3N5. It is a derivative of 1,2,3-triazole, a class of compounds known for their stability and versatility in various chemical reactions . This compound is characterized by the presence of two cyano groups at the 4 and 5 positions of the triazole ring, and a methyl group at the 2 position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile typically involves the reaction of diaminomaleonitrile with methylating agents under controlled conditions . One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides and other substituted triazoles.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its cytotoxic activity against cancer cell lines.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile involves its interaction with various molecular targets. The cyano groups and the triazole ring play a crucial role in its reactivity and binding affinity . The compound can inhibit specific enzymes or interact with nucleic acids, leading to its biological effects . The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid .
- 4,5-Diphenyl-imidazol-1,2,3-triazole hybrids .
Uniqueness
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of two cyano groups enhances its reactivity and potential for further functionalization .
Eigenschaften
CAS-Nummer |
52368-27-1 |
|---|---|
Molekularformel |
C5H3N5 |
Molekulargewicht |
133.11 g/mol |
IUPAC-Name |
2-methyltriazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C5H3N5/c1-10-8-4(2-6)5(3-7)9-10/h1H3 |
InChI-Schlüssel |
LGYSUFIWGMAVSS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=C(C(=N1)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)

![2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14641438.png)
![1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium](/img/structure/B14641445.png)






